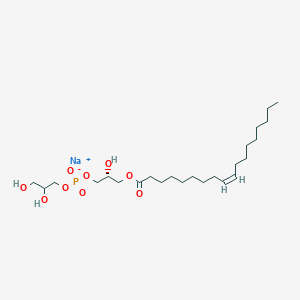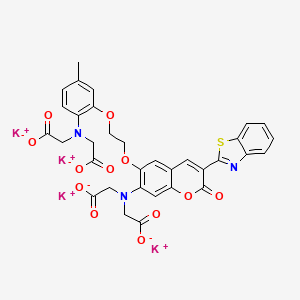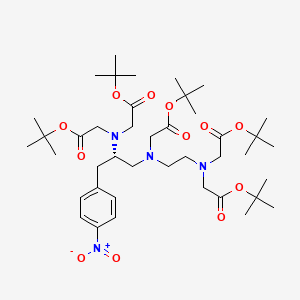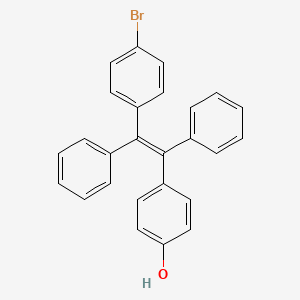
1-Bromo-4-(2-hexyldecyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(2-hexyldecyl)benzene is an organic compound with the chemical formula C22H37Br. It is a derivative of bromobenzene, where the bromine atom is substituted at the para position of the benzene ring, and a 2-hexyldecyl group is attached. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The bromination of benzene is typically carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The resulting bromobenzene is then subjected to a Friedel-Crafts alkylation reaction with 2-hexyldecyl chloride in the presence of a Lewis acid catalyst to obtain 1-Bromo-4-(2-hexyldecyl)benzene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(2-hexyldecyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) through nucleophilic aromatic substitution
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenols or reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under high temperature and pressure conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
Phenols: Formed through nucleophilic substitution with hydroxide ions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(2-hexyldecyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials such as liquid crystals and polymers.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Catalysis: Used in the study of catalytic processes and the development of new catalysts.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(2-hexyldecyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: The simplest aryl bromide with a single bromine atom attached to the benzene ring.
4-Bromotoluene: A derivative of bromobenzene with a methyl group at the para position.
4-Bromobenzaldehyde: A derivative with an aldehyde group at the para position.
Uniqueness
1-Bromo-4-(2-hexyldecyl)benzene is unique due to the presence of the long 2-hexyldecyl chain, which imparts distinct physical and chemical properties
Eigenschaften
Molekularformel |
C22H37B |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
1-bromo-4-(2-hexyldecyl)benzene |
InChI |
InChI=1S/C22H37Br/c1-3-5-7-9-10-12-14-20(13-11-8-6-4-2)19-21-15-17-22(23)18-16-21/h15-18,20H,3-14,19H2,1-2H3 |
InChI-Schlüssel |
OAOWDHHAGVEXFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-[(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoyl]-4-phenyl-2-oxazolidinone](/img/structure/B1496601.png)



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1496609.png)





![9-[2-Carboxy-4(or 5)-[[4-(chloromethyl)benzoyl]amino]phenyl]-3,6-bis(dimethylamino)-xanthylium, inner salt](/img/structure/B1496632.png)


![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B1496643.png)
